molecular formula C13H18F2N2OS B2443855 4-[2-(4,4-Difluorocyclohexyl)acetyl]thiomorpholine-3-carbonitrile CAS No. 2418682-05-8

4-[2-(4,4-Difluorocyclohexyl)acetyl]thiomorpholine-3-carbonitrile

Cat. No.: B2443855
CAS No.: 2418682-05-8
M. Wt: 288.36
InChI Key: AFEUGTXOJKEQOH-UHFFFAOYSA-N
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Description

4-[2-(4,4-Difluorocyclohexyl)acetyl]thiomorpholine-3-carbonitrile is a synthetic organic compound characterized by the presence of a difluorocyclohexyl group, an acetyl group, a thiomorpholine ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4,4-Difluorocyclohexyl)acetyl]thiomorpholine-3-carbonitrile typically involves multiple steps, starting with the preparation of key intermediates One common approach is the reaction of 4,4-difluorocyclohexylamine with acetic anhydride to form 4,4-difluorocyclohexylacetamide

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4,4-Difluorocyclohexyl)acetyl]thiomorpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(4,4-Difluorocyclohexyl)acetyl]thiomorpholine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[2-(4,4-Difluorocyclohexyl)acetyl]thiomorpholine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiomorpholine ring can interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease processes. The carbonitrile group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorocyclohexylamine hydrochloride: Shares the difluorocyclohexyl group but lacks the thiomorpholine and carbonitrile functionalities.

    2-(4,4-Difluorocyclohexyl)acetic acid: Contains the difluorocyclohexyl group and an acetic acid moiety but lacks the thiomorpholine and carbonitrile groups.

Uniqueness

4-[2-(4,4-Difluorocyclohexyl)acetyl]thiomorpholine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiomorpholine ring and carbonitrile group differentiates it from other similar compounds, potentially enhancing its reactivity and bioactivity.

Properties

IUPAC Name

4-[2-(4,4-difluorocyclohexyl)acetyl]thiomorpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2OS/c14-13(15)3-1-10(2-4-13)7-12(18)17-5-6-19-9-11(17)8-16/h10-11H,1-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEUGTXOJKEQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)N2CCSCC2C#N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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